molecular formula C₈H₁₃N₄O₇P (x C₆H₁₅N) B1146339 5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90per cent) CAS No. 97763-83-2

5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90per cent)

Cat. No.: B1146339
CAS No.: 97763-83-2
M. Wt: 308.19
InChI Key:
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Description

5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt (90%) is a chemical compound with significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. This compound is known for its role in DNA and RNA synthesis, making it a valuable tool in genetic studies and therapeutic research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt typically involves the chemical modification of cytidine. The reaction conditions often require the use of strong bases and specific catalysts to ensure the desired modifications are achieved.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using reactors that allow for precise control of temperature, pressure, and reaction time. The use of continuous flow chemistry can enhance the efficiency and yield of the synthesis process, ensuring a consistent supply of high-purity compound for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions: 5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the compound's structure and functionality.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

  • Substitution: Various halogenating agents and nucleophiles are employed to introduce different functional groups.

Major Products Formed: The major products formed from these reactions include modified nucleotides, which can be used in further research applications or as intermediates in the synthesis of more complex molecules.

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of nucleotide analogs and other biologically active molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt is used to study DNA and RNA synthesis. It is incorporated into nucleic acids, allowing researchers to investigate the effects of modified nucleotides on cellular processes.

Medicine: In the medical field, this compound has potential therapeutic applications. It is being studied for its ability to modulate gene expression and its use in cancer treatment, particularly in the context of epigenetic therapy.

Industry: In the industrial sector, this compound is used in the development of diagnostic tools and pharmaceuticals. Its ability to interact with nucleic acids makes it valuable in the creation of sensitive and specific assays for detecting genetic material.

Mechanism of Action

The mechanism by which 5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt exerts its effects involves its incorporation into DNA and RNA. Once inside the cell, it is converted to its triphosphate form, which is then incorporated into nucleic acids by DNA polymerases and RNA polymerases. This incorporation can lead to the inhibition of DNA methyltransferases, resulting in changes in gene expression and cellular behavior.

Molecular Targets and Pathways:

  • DNA Polymerases: These enzymes are responsible for the synthesis of DNA, and the incorporation of the modified nucleotide can disrupt normal DNA replication and repair processes.

  • RNA Polymerases: Similar to DNA polymerases, RNA polymerases incorporate the modified nucleotide into RNA, affecting RNA synthesis and function.

  • DNA Methyltransferases: The inhibition of these enzymes by the incorporated nucleotide can lead to changes in DNA methylation patterns, which can have significant effects on gene expression and cellular function.

Comparison with Similar Compounds

  • Cytidine: The unmodified form of the compound, used as a standard in nucleotide studies.

  • 5-Aza-2'-deoxy Cytidine: A closely related compound without the monophosphate group, used in similar research applications.

  • Cytidine Monophosphate (CMP): A standard nucleotide used in various biochemical assays.

Uniqueness: 5-Aza-2'-deoxy Cytidine 5'-Monophosphate Triethylamine Salt is unique due to its modified structure, which allows for specific interactions with DNA and RNA polymerases. This modification provides researchers with a valuable tool for studying nucleic acid synthesis and gene expression regulation.

Properties

CAS No.

97763-83-2

Molecular Formula

C₈H₁₃N₄O₇P (x C₆H₁₅N)

Molecular Weight

308.19

Synonyms

4-Amino-1-(2-deoxy-5-O-phosphono-β-D-erythro-pentofuranosyl)-1,3,5-triazin-2(1H)-one Triethylamine Salt

Origin of Product

United States

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